m-PEG8-Azide

PROTAC Ternary complex Residence time

m-PEG8-Azide is a monodisperse heterobifunctional polyethylene glycol (PEG) derivative featuring a methoxy terminus and an azide terminus linked by an octaethylene glycol (PEG8) spacer. With a defined molecular weight of 409.48 g/mol and a single molecular structure (C₁₇H₃₅N₃O₈), it serves as a precise linker for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).

Molecular Formula C17H35N3O8
Molecular Weight 409.5 g/mol
Cat. No. B609295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG8-Azide
Synonymsm-PEG8-azide
Molecular FormulaC17H35N3O8
Molecular Weight409.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H35N3O8/c1-21-4-5-23-8-9-25-12-13-27-16-17-28-15-14-26-11-10-24-7-6-22-3-2-19-20-18/h2-17H2,1H3
InChIKeyANQOCZRUHGJYCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG8-Azide (CAS 869718-80-9) Technical Baseline for PROTAC and Click Chemistry Procurement


m-PEG8-Azide is a monodisperse heterobifunctional polyethylene glycol (PEG) derivative featuring a methoxy terminus and an azide terminus linked by an octaethylene glycol (PEG8) spacer . With a defined molecular weight of 409.48 g/mol and a single molecular structure (C₁₇H₃₅N₃O₈), it serves as a precise linker for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . Its discrete nature contrasts with polydisperse PEG reagents, ensuring batch-to-batch consistency in bioconjugation, PROTAC synthesis, and targeted delivery applications .

Why m-PEG8-Azide Cannot Be Arbitrarily Substituted with Shorter or Polydisperse PEG Analogs


Substituting m-PEG8-Azide with seemingly similar PEG-azide compounds (e.g., m-PEG4-azide or polydisperse mPEG-azide) introduces quantifiable performance liabilities in critical applications. Shorter PEG chains impose steric constraints that reduce ternary complex residence time in PROTACs by up to an order of magnitude [1], while polydisperse alternatives exhibit batch-dependent molecular weight distributions (Ð >1.05) that compromise reproducibility in GMP-relevant syntheses [2]. The discrete PEG8 spacer in this compound balances aqueous solubility (10 mM in DMSO) with sufficient lipophilicity (LogP 0.51) to traverse cellular membranes—a profile not matched by shorter homologs which are either too hydrophilic (m-PEG4-azide LogP -0.66) or by polydisperse variants that lack defined physicochemical parameters [3]. The evidence below quantifies these differentiators.

m-PEG8-Azide Quantifiable Differentiation Evidence Against Closest Analogs


PROTAC Ternary Complex Residence Time: PEG8 Linker Enhances Kinetic Stability by an Order of Magnitude vs. PEG4

Structure-activity relationship studies in targeted protein degradation demonstrate that increasing PEG linker length from 4 to 8 ethylene glycol units enhances ternary complex residence time by approximately one order of magnitude [1]. This kinetic advantage directly translates to lower cellular EC₅₀ values without altering the intrinsic binding affinity of either warhead. The PEG8 spacer enables an extended conformation that allows the ligase and substrate to sample multiple ubiquitin-transfer-competent poses, whereas the shorter PEG4 linker often imposes steric strain that results in sub-maximal ubiquitination [1].

PROTAC Ternary complex Residence time Structure-activity relationship

Lipophilicity (LogP) Comparison: m-PEG8-Azide Exhibits 0.51 LogP vs. -0.66 for m-PEG4-Azide

The calculated LogP of m-PEG8-azide is 0.51206 [1], whereas m-PEG4-azide exhibits a significantly more hydrophilic profile with a LogP of -0.66207 . This differential of approximately 1.17 LogP units indicates that m-PEG8-azide possesses greater lipophilicity, which correlates with improved membrane permeability in cellular assays. The PEG8 spacer length strikes a balance between aqueous solubility and the ability to partition into lipid bilayers, a property not achievable with the shorter, more hydrophilic PEG4 analog.

LogP Lipophilicity Membrane permeability Bioconjugation

Monodisperse PEG8 vs. Polydisperse mPEG: Defined Molecular Weight Ensures Batch-to-Batch Consistency

m-PEG8-azide is a monodisperse compound with a precisely defined molecular weight of 409.48 Da and a polydispersity index (Ð) of 1.00 . In contrast, conventional polydisperse mPEG-azide reagents possess an average molecular weight (e.g., 5K, 10K) with a Ð typically ranging from 1.05 to 1.20, representing a mixture of chain lengths [1]. This heterogeneity introduces variability in conjugation efficiency, pharmacokinetic behavior, and regulatory compliance. Monodisperse PEG8 guarantees that every molecule in a given batch has the identical chain length, enabling precise stoichiometric control in bioconjugation and reproducible analytical characterization.

Monodisperse PEG Polydisperse PEG Molecular weight Reproducibility

Solubility in DMSO: 10 mM Working Concentration Supports Stock Solution Preparation for Cellular Assays

m-PEG8-azide exhibits a defined solubility of 10 mM in DMSO [1], enabling the preparation of concentrated stock solutions for dilution into aqueous buffers or cell culture media. While many PEG-azide derivatives are described as "soluble in DMSO" without quantitative limits, the specified 10 mM solubility provides a reliable benchmark for experimental design, reducing the risk of precipitation during dilution that can compromise dose-response accuracy in cellular assays. The compound is also soluble in water and other organic solvents such as methylene chloride and acetonitrile .

Solubility DMSO Stock solution Cellular assay

m-PEG8-Azide Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Optimized Ternary Complex Kinetics

When constructing PROTAC libraries for structure-activity relationship studies, m-PEG8-azide should be prioritized over m-PEG4-azide or m-PEG6-azide for targets where linker length is an unexplored variable. The PEG8 spacer provides an extended conformation that enhances ternary complex residence time by up to an order of magnitude relative to PEG4, as demonstrated in cellular degradation assays [1]. This kinetic advantage can convert an apparently inactive PROTAC candidate into a potent degrader, making PEG8 an essential component of any initial linker-length screening panel.

GMP-Grade ADC or Bioconjugate Manufacturing Requiring Batch-to-Batch Consistency

For antibody-drug conjugate (ADC) development or bioconjugation processes intended for regulatory submission, the monodisperse nature of m-PEG8-azide (Ð = 1.00, exact MW 409.48 Da) ensures that each batch contains an identical molecular species . This contrasts sharply with polydisperse PEG reagents (Ð = 1.05–1.20), which introduce variability in drug-to-antibody ratio (DAR) and complicate analytical method validation. Procurement of monodisperse m-PEG8-azide is therefore a critical specification for GMP-relevant synthesis and scalable manufacturing.

Intracellular Delivery of Hydrophobic Payloads Requiring Balanced Membrane Permeability

When conjugating hydrophobic small molecules or fluorophores intended for intracellular targets, m-PEG8-azide's LogP of 0.51 offers a measurable advantage over the more hydrophilic m-PEG4-azide (LogP -0.66) [2]. The intermediate lipophilicity of the PEG8 spacer facilitates passive diffusion across lipid bilayers while maintaining sufficient aqueous solubility (10 mM in DMSO) for formulation. This balanced profile is particularly valuable for live-cell imaging probes and PROTACs where cytosolic or nuclear localization is required.

Click Chemistry Bioconjugation in Aqueous-Organic Hybrid Solvent Systems

m-PEG8-azide's demonstrated solubility in DMSO (10 mM), water, methylene chloride, and acetonitrile makes it the linker of choice for CuAAC or SPAAC reactions conducted in mixed solvent systems. The ability to prepare concentrated stock solutions in DMSO and then dilute into aqueous buffers without precipitation ensures high conjugation yields and reproducible reaction kinetics, a practical advantage over less soluble or uncharacterized PEG-azide alternatives.

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